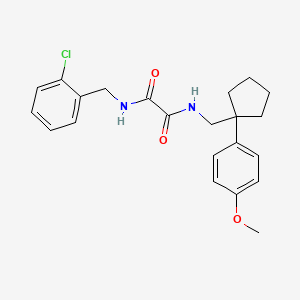

![molecular formula C8H10N2O4 B2968871 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid CAS No. 1396973-15-1](/img/structure/B2968871.png)

2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

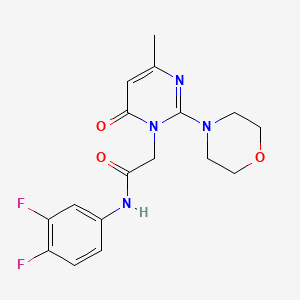

“2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid” is a chemical compound with the molecular formula C8H10N2O4 and a molecular weight of 198.18 . It is used for research purposes .

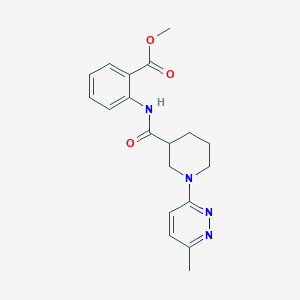

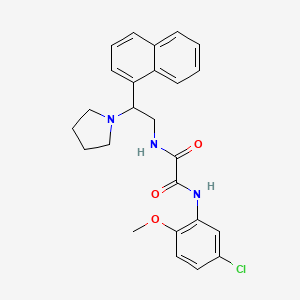

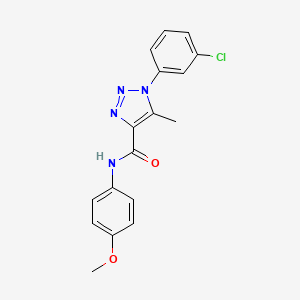

Molecular Structure Analysis

The molecular structure of “2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid” consists of an oxazole ring, which is a five-membered ring containing one oxygen atom and one nitrogen atom . The oxazole ring is substituted with a methyl group at the 5th position and a formamido group at the 4th position . The formamido group is further connected to a propanoic acid group .Physical And Chemical Properties Analysis

“2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid” is predicted to have a melting point of 161.16°C and a boiling point of approximately 459.0°C at 760 mmHg . Its density is approximately 1.3 g/cm3, and its refractive index is predicted to be 1.52 .Aplicaciones Científicas De Investigación

Gene Editing

2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid has potential applications in gene editing. The compound could be used in the development of novel gene editing tools that require precise molecular interactions with DNA or RNA sequences. This could pave the way for advanced therapies in genetic diseases and tailored modifications in organisms .

Proteomics Research

This compound is utilized in proteomics research, where it may serve as a building block for synthesizing peptides or mimetics. These can be used to study protein interactions, functions, and structures, contributing to our understanding of complex biological systems .

Antibacterial Agents

Oxazole derivatives, including 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid, have been studied for their antibacterial properties. They could be integrated into the structure of new antibacterial agents, potentially offering new mechanisms of action against resistant bacterial strains .

Anticancer Research

The compound’s role in anticancer research is significant due to the biological activity of oxazole derivatives. It may be involved in the synthesis of molecules that can inhibit cancer cell growth or be used as a prodrug that gets activated in the cancerous environment .

Anti-inflammatory Applications

Due to the anti-inflammatory properties of oxazole compounds, 2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid could be used in the development of new anti-inflammatory drugs. These could offer alternative treatments for conditions like arthritis or inflammatory bowel disease .

Antioxidant Development

This compound may also play a role in the development of antioxidants. Oxazole derivatives have shown potential in scavenging free radicals, which could lead to the creation of novel antioxidant therapies to combat oxidative stress-related diseases .

Direcciones Futuras

Given the wide range of biological activities exhibited by oxazole derivatives , “2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid” and similar compounds could be subjects of future research in medicinal chemistry. Further studies could focus on elucidating their mechanisms of action, optimizing their synthesis, and evaluating their safety profiles.

Propiedades

IUPAC Name |

2-[(5-methyl-1,2-oxazole-4-carbonyl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-4(8(12)13)10-7(11)6-3-9-14-5(6)2/h3-4H,1-2H3,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSYLFZOZFKUSCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NC(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2968791.png)

![N-(2-(6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2968796.png)

![(E)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2968799.png)

![4-ethoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2968806.png)

![N-benzyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2968807.png)

![4-cyano-N-[2-methoxy-6-(1H-pyrrol-1-yl)benzyl]benzenecarboxamide](/img/structure/B2968808.png)